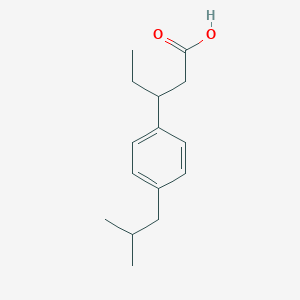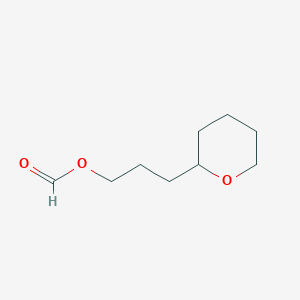
1-(1-Methyl-1-nitropropyl)-1-nitrocyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methyl-1-nitropropyl)-1-nitrocyclohexane is a chemical compound with the molecular formula C10H18N2O4 It is characterized by the presence of a cyclohexane ring substituted with two nitro groups and a methyl-nitropropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1-nitropropyl)-1-nitrocyclohexane typically involves the nitration of cyclohexane derivatives. One common method is the reaction of cyclohexanone with nitroalkanes under acidic conditions. The reaction proceeds through the formation of an intermediate nitroalkene, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Methyl-1-nitropropyl)-1-nitrocyclohexane undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or nitrate derivatives.
Reduction: The compound can be reduced to amines or hydroxylamines using reducing agents such as hydrogen gas and palladium catalysts.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-Methyl-1-nitropropyl)-1-nitrocyclohexane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(1-Methyl-1-nitropropyl)-1-nitrocyclohexane involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. These interactions can affect cellular pathways and processes, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1-Methyl-1-nitropropyl)-1-nitrocyclopentane
- 4-(1-Methyl-1-nitropropyl)benzophenone
- Benzene, 1-(1-methyl-1-nitropropyl)-4-nitro
Uniqueness
1-(1-Methyl-1-nitropropyl)-1-nitrocyclohexane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
52755-26-7 |
|---|---|
Molekularformel |
C10H18N2O4 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
1-nitro-1-(2-nitrobutan-2-yl)cyclohexane |
InChI |
InChI=1S/C10H18N2O4/c1-3-9(2,11(13)14)10(12(15)16)7-5-4-6-8-10/h3-8H2,1-2H3 |
InChI-Schlüssel |
JGDVBWIUHFZXOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C1(CCCCC1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-(10-Methyl-8-phenyl-6-p-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B11939694.png)




![(1E)-1-(4-hydroxyphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11939717.png)



